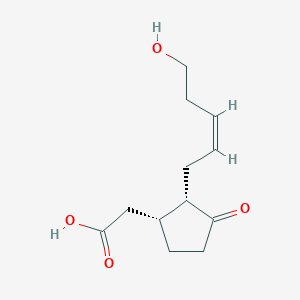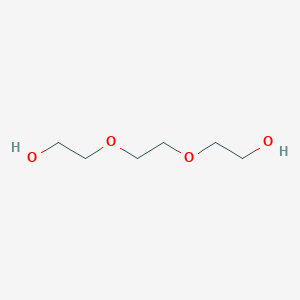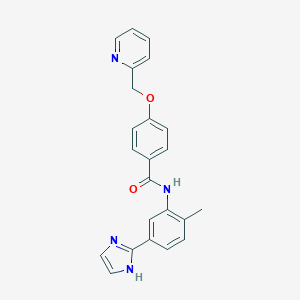
Ácido tuberónico
Descripción general
Descripción
Tuberonic acid (TA) is a compound that has been isolated from potato (Solanum tuberosum L.) leaflets and is known for its tuber-inducing properties. It is biosynthesized from jasmonic acid (JA) through hydroxylation and subsequent glycosylation. TA and its glucoside (TAG) are present in various plant species, and their role in plant physiology, particularly in tuber formation, has been a subject of research .
Synthesis Analysis
The synthesis of tuberonic acid has been achieved through several methods. One approach involves the use of a key aldehyde prepared stereoselectively from the acetate of 4-cyclopentene-1,3-diol. This aldehyde undergoes a series of reactions including S(N)2-type allylic substitution, Mitsunobu inversion, Eschenmoser-Claisen rearrangement, and Wittig reaction to yield tuberonic acid . Another method for the total synthesis of TA starts with the optically active monoacetate of 4-cyclopentene-1,3-diol, followed by a series of reactions including Mitsunobu inversion, Claisen rearrangement, and Wittig reaction, culminating in the removal of the THP protective group to produce tuberonic acid with a high diastereomeric ratio .
Molecular Structure Analysis
Tuberonic acid's molecular structure is derived from jasmonic acid, with the addition of a hydroxyl group. The synthesis studies have provided insights into the stereochemistry of TA, which is crucial for its biological activity. The precise molecular structure of TA is essential for understanding its interaction with other molecules in the plant and for the synthesis of its derivatives .
Chemical Reactions Analysis
The chemical behavior of tuberonic acid involves its formation from jasmonic acid and its conversion into various derivatives. For instance, TA can be glycosylated to form TAG, which is hydrolyzed back to TA by specific beta-glucosidases in plants like rice. This hydrolysis is catalyzed by enzymes such as OsTAGG1, which preferentially hydrolyzes TAG and methyl TAG, releasing the active TA . Additionally, TA can be methylated to improve detection thresholds in analytical procedures, such as GC-mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tuberonic acid and its derivatives are influenced by their molecular structure. The presence of the hydroxyl group and the overall stereochemistry affect the compound's solubility, reactivity, and interaction with other molecules. The enzymatic activity, such as that of OsTAGG1, is dependent on the substrate's physical and chemical properties, with specific Km and Vmax values for TAG hydrolysis . The methylation of TA and its glucoside enhances their detection in analytical studies, indicating the importance of chemical modifications on their physical properties .
Aplicaciones Científicas De Investigación
Inducción de tubérculos en papas
El ácido tuberónico, que es químicamente muy similar al ácido jasmónico, se ha observado que tiene fuertes propiedades inductoras de tubérculos durante las condiciones in vitro . Esto lo convierte en un actor clave en el ciclo de vida del tubérculo de las plantas de papa, un cultivo importante en todo el mundo .
Desarrollo del tubérculo de la papa
El ácido tuberónico juega un papel importante en los desencadenantes moleculares y bioquímicos del desarrollo del tubérculo de la papa . Está involucrado en los procesos relacionados con la formación, almacenamiento y brotación de tubérculos .
Estudio de sistemas vegetales específicos
Debido a sus propiedades únicas, el ácido tuberónico proporciona un medio para estudiar sistemas vegetales específicos que no se pueden estudiar en sistemas modelo como Arabidopsis .
Comprender la propagación vegetativa de las plantas
La tuberización de la papa es un proceso de desarrollo complejo que involucra varios factores genéticos, fisiobioquímicos y ambientales . El ácido tuberónico, al ser parte de este proceso, ayuda a comprender el modo de propagación vegetativa de las plantas .
Modificaciones genéticas para un rendimiento mejorado
El proceso de formación de tubérculos se puede aumentar mediante modificaciones genéticas . Como el ácido tuberónico está asociado con la formación de tubérculos, podría utilizarse potencialmente para mejorar el rendimiento y la calidad de los tubérculos .
Direcciones Futuras
While the future directions of tuberonic acid are not explicitly mentioned in the search results, it is known that tuberonic acid is a 12-hydroxy analogue of jasmonic acid, which has been found in leaves of tuber-bearing potato plants . This suggests potential applications in plant growth regulation and defense against pathogens .
Mecanismo De Acción
Target of Action
Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of tuberonic acid .
Mode of Action
Tuberonic acid’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in tuberonic acid is crucial for its interaction with MTJG.
Biochemical Pathways
Tuberonic acid is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . Tuberonic acid, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .
Pharmacokinetics
It is known that jasmonates, including tuberonic acid, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .
Result of Action
Tuberonic acid has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .
Action Environment
The action of tuberonic acid is influenced by environmental factors. For instance, the tuber-inducing activity of tuberonic acid in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .
Propiedades
IUPAC Name |
2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-SZXTZRQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316194 | |
| Record name | (+)-Tuberonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124649-26-9 | |
| Record name | (+)-Tuberonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tuberonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)




![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)





